molecular formula C14H24OS B14363372 4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one CAS No. 90520-01-7

4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one

Cat. No.: B14363372
CAS No.: 90520-01-7
M. Wt: 240.41 g/mol
InChI Key: RGHAXLGMBPHFFC-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one is an organic compound that features a unique combination of a methylsulfanyl group and a trimethylcyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 4-(methylsulfanyl)butan-2-one with 2,6,6-trimethylcyclohex-2-en-1-yl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using palladium or nickel catalysts, can be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, amines

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Various substituted derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)butan-2-one: Lacks the trimethylcyclohexene moiety, resulting in different chemical and biological properties.

    4-(2,6,6-Trimethylcyclohex-2-en-1-yl)butan-2-one:

Uniqueness

4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one is unique due to the presence of both the methylsulfanyl group and the trimethylcyclohexene moiety

Properties

CAS No.

90520-01-7

Molecular Formula

C14H24OS

Molecular Weight

240.41 g/mol

IUPAC Name

4-methylsulfanyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one

InChI

InChI=1S/C14H24OS/c1-10-7-6-8-14(3,4)13(10)12(16-5)9-11(2)15/h7,12-13H,6,8-9H2,1-5H3

InChI Key

RGHAXLGMBPHFFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1C(CC(=O)C)SC)(C)C

Origin of Product

United States

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